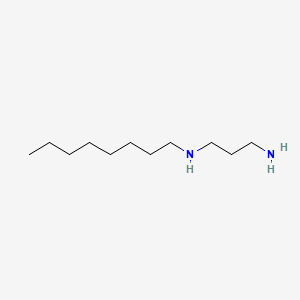

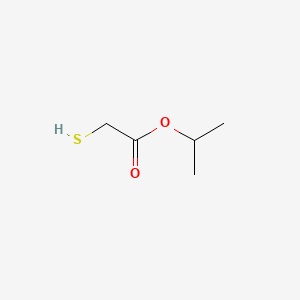

H-ALA-D-ALA-OH

描述

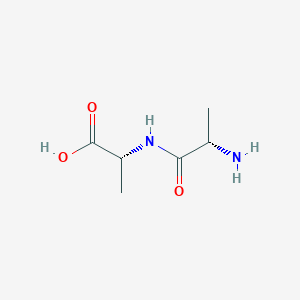

Alanyl-D-alanine, also known as Alanyl-D-alanine, is a useful research compound. Its molecular formula is C6H12N2O3 and its molecular weight is 160.17 g/mol. The purity is usually 95%.

The exact mass of the compound alanyl-D-alanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality alanyl-D-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alanyl-D-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

氢气生产中的催化作用

丙氨酰-D-丙氨酸已被研究用于其在氢气催化生产中的作用。 研究表明,某些纳米粒子可以催化铝与水的反应,而尿素的存在则可以增强该过程 。虽然丙氨酰-D-丙氨酸在该情况下没有详细说明其具体作用,但该化合物可能由于其结构特性而参与类似的催化过程。

氨基酸酰胺合成中的酶工程

该化合物已用于工程化来自嗜热栖热菌的ATP依赖性d-Ala:d-Ala连接酶。 该酶已被修饰以催化d-Ala酰胺从d-Ala的形成,这是从氨基酸酶促形成氨基酸酰胺的重要一步 。该应用在制药和生物技术产品的生产中特别相关。

防腐蚀应用

在材料科学领域,丙氨酰-D-丙氨酸衍生物因其在创建超疏水表面方面的潜力而受到探索。 这些表面对于防腐蚀应用非常有利,尤其是在镁合金上的层状双氢氧化物(LDH)膜的背景下 。该化合物形成稳定的晶体结构的能力可能有助于开发这些保护膜。

作用机制

Target of Action

L-Alanyl-D-Alanine (H-ALA-D-ALA-OH) primarily targets the D-Alanine-D-Alanine ligase and D-aminopeptidase . These enzymes play a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

L-Alanyl-D-Alanine acts as a substrate for D-Alanine-D-Alanine ligase and D-aminopeptidase . It constitutes the terminus of the peptide part of the peptidoglycan monomer unit and is involved in the transpeptidation reaction . This reaction is catalyzed by D-Alanine-D-Alanine ligase .

Biochemical Pathways

The compound is involved in the biosynthesis of peptidoglycan . It constitutes the terminus of the peptide part of the peptidoglycan monomer unit, which is crucial for bacterial cell wall synthesis . The compound is also a part of the C5-pathway or Beale pathway , which starts from glutamic acid .

Pharmacokinetics

The compound’s solubility, density, and boiling point have been reported . These properties can influence the compound’s bioavailability, but more research is needed to fully understand its pharmacokinetic profile.

Result of Action

The interaction of L-Alanyl-D-Alanine with its targets leads to the synthesis of peptidoglycan, a major component of bacterial cell walls . This process is crucial for bacterial growth and survival.

生化分析

Biochemical Properties

Alanyl-D-alanine is involved in several biochemical reactions, particularly in the synthesis of peptidoglycan. It interacts with various enzymes, including D-alanine-D-alanine ligase, which catalyzes the formation of the dipeptide from two D-alanine molecules. This interaction is crucial for the cross-linking of peptidoglycan strands, providing structural stability to bacterial cell walls . Additionally, alanyl-D-alanine interacts with penicillin-binding proteins, which are involved in the final stages of peptidoglycan synthesis and remodeling .

Cellular Effects

Alanyl-D-alanine significantly impacts various types of cells, particularly bacterial cells. It influences cell function by participating in the construction of the cell wall, which is vital for cell shape and protection. The presence of alanyl-D-alanine in the peptidoglycan layer affects cell signaling pathways, gene expression, and cellular metabolism by maintaining the integrity and functionality of the cell wall . Disruption in the synthesis of alanyl-D-alanine can lead to weakened cell walls, making bacteria more susceptible to environmental stress and antibiotics.

Molecular Mechanism

The molecular mechanism of alanyl-D-alanine involves its incorporation into the peptidoglycan structure through the action of D-alanine-D-alanine ligase. This enzyme catalyzes the formation of the dipeptide bond between two D-alanine molecules, which is then incorporated into the peptidoglycan precursor. Alanyl-D-alanine also binds to penicillin-binding proteins, inhibiting their activity and preventing the cross-linking of peptidoglycan strands . This inhibition is the basis for the antibacterial action of beta-lactam antibiotics, which target these proteins and disrupt cell wall synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alanyl-D-alanine can change over time. The stability and degradation of alanyl-D-alanine are critical factors in its effectiveness. Studies have shown that alanyl-D-alanine can be stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to alanyl-D-alanine can lead to changes in cell wall composition and structure, influencing bacterial growth and survival.

Dosage Effects in Animal Models

The effects of alanyl-D-alanine vary with different dosages in animal models. At low doses, alanyl-D-alanine can enhance cell wall synthesis and bacterial growth. At high doses, it can lead to toxic effects, including cell wall disruption and bacterial cell death . Threshold effects have been observed, where a specific concentration of alanyl-D-alanine is required to achieve optimal cell wall synthesis without causing adverse effects.

Metabolic Pathways

Alanyl-D-alanine is involved in the metabolic pathways of peptidoglycan biosynthesis. It interacts with enzymes such as D-alanine-D-alanine ligase and penicillin-binding proteins, which are essential for the formation and cross-linking of peptidoglycan strands . These interactions affect metabolic flux and the levels of metabolites involved in cell wall synthesis, influencing the overall metabolic state of bacterial cells.

Transport and Distribution

Within cells and tissues, alanyl-D-alanine is transported and distributed through specific transporters and binding proteins. These proteins facilitate the movement of alanyl-D-alanine to the sites of peptidoglycan synthesis, ensuring its availability for incorporation into the cell wall . The localization and accumulation of alanyl-D-alanine are critical for its function in maintaining cell wall integrity.

Subcellular Localization

Alanyl-D-alanine is localized in the cytoplasm and cell wall of bacterial cells. It is directed to these compartments through targeting signals and post-translational modifications that ensure its proper incorporation into the peptidoglycan structure . The subcellular localization of alanyl-D-alanine is essential for its activity and function in cell wall synthesis and maintenance.

属性

IUPAC Name |

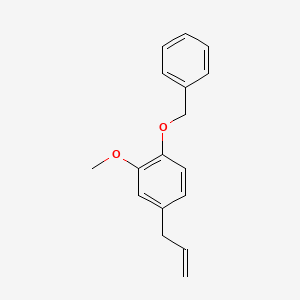

(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFJQIDDEAULHB-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016945 | |

| Record name | L-Alanyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3695-80-5 | |

| Record name | Alanyl-D-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALANYL-D-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8235021UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological function of alanyl-D-alanine?

A1: Alanyl-D-alanine is a crucial component of peptidoglycan, the main structural polymer of bacterial cell walls. It forms the terminal dipeptide unit of the pentapeptide side chains attached to N-acetylmuramic acid, a key building block of peptidoglycan. [, , ]

Q2: How does alanyl-D-alanine contribute to bacterial cell wall integrity?

A2: Alanyl-D-alanine participates in the transpeptidation reaction, the final step of peptidoglycan biosynthesis. During transpeptidation, specific enzymes called D-alanyl-D-alanine transpeptidases (also known as penicillin-binding proteins) cleave the terminal D-alanine residue of one pentapeptide and form a peptide bond with the penultimate D-alanine of another pentapeptide on an adjacent glycan strand. This cross-linking process provides rigidity and strength to the bacterial cell wall. [, , , , ]

Q3: What happens when alanyl-D-alanine synthesis is disrupted?

A3: Interfering with alanyl-D-alanine synthesis weakens the bacterial cell wall, making the bacteria susceptible to lysis and death. This makes the enzymes involved in alanyl-D-alanine biosynthesis, such as alanine racemase and D-alanyl-D-alanine ligase, attractive targets for antibacterial drug development. [, , , , , ]

Q4: What is the molecular formula and weight of alanyl-D-alanine?

A4: The molecular formula of alanyl-D-alanine is C6H12N2O4. Its molecular weight is 192.17 g/mol.

Q5: Is there information available about the material compatibility and stability of alanyl-D-alanine under various conditions?

A5: The provided research papers primarily focus on the biological aspects of alanyl-D-alanine and do not delve into its material compatibility or stability in non-biological contexts.

Q6: Has computational chemistry been used to study alanyl-D-alanine?

A7: Yes, molecular modeling and dynamics simulations have been employed to study the interaction of alanyl-D-alanine and its analogs with enzymes like D-alanyl-D-alanine peptidases. These studies aim to understand the structural basis of substrate specificity and design more potent inhibitors targeting these enzymes. [, ]

Q7: How do structural modifications of alanyl-D-alanine impact its interaction with target enzymes?

A8: Extensive research has focused on understanding how changes in the alanyl-D-alanine structure affect its binding to D-alanyl-D-alanine peptidases and transpeptidases. For instance, replacing the terminal D-alanine with other amino acids or introducing bulky substituents can significantly decrease or abolish the interaction, turning these modified peptides into competitive inhibitors. [, , , ]

Q8: What are the implications of alanyl-D-alanine SAR for antibiotic development?

A9: Understanding the structural features essential for alanyl-D-alanine recognition by bacterial enzymes is crucial for developing novel antibiotics. Compounds mimicking the structure of alanyl-D-alanine or its analogs, like the glycopeptide antibiotic vancomycin, can bind to these enzymes and inhibit cell wall synthesis, ultimately leading to bacterial death. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。